Methyl 4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a hydroxyphenyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate typically involves the condensation of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrrole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent. The final step involves esterification to obtain the methyl ester derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
Methyl4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The pyrrole ring can also participate in various biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-hydroxyphenyl)propionate
- Bisphenol A
- 4-Hydroxyphenylacetic acid
Uniqueness
Methyl4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate is unique due to its combination of a pyrrole ring and a hydroxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Biological Activity
Methyl 4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Recent studies have highlighted its potential in various therapeutic areas, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound features a pyrrole ring substituted with a hydroxyphenyl group and a carboxylate moiety. The unique combination of these structural elements contributes to its biological activity. The hydroxyphenyl group may facilitate interactions with biological targets, while the pyrrole ring is known for its participation in various biochemical reactions.
The mechanism of action for this compound involves interactions with specific enzymes and receptors, modulating their activity. The hydroxyphenyl group can engage in hydrogen bonding and π-π stacking interactions, enhancing binding affinity to target proteins. Additionally, the pyrrole ring can undergo oxidation and reduction reactions, influencing cellular processes such as apoptosis and cell proliferation .
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies indicated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . A comparative analysis with established antibiotics showed that this compound could serve as a potential lead for developing new antibacterial agents.
Anticancer Properties
The compound has also been investigated for its anticancer effects. In one study, it was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the hydroxyphenyl group is believed to enhance its cytotoxicity by increasing cellular uptake and promoting reactive oxygen species (ROS) generation .
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of this compound on liver cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 μM, suggesting its potential as a therapeutic agent for liver cancer treatment .
- Antimicrobial Efficacy : In another investigation, the compound was tested against multi-drug resistant strains of bacteria. It exhibited synergistic effects when combined with traditional antibiotics, leading to enhanced antibacterial activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Research indicates that modifications to the hydroxyphenyl group can significantly impact its potency and selectivity against various biological targets. For instance, substituents on the phenolic ring have been shown to enhance antimicrobial activity while maintaining low cytotoxicity levels .
Comparative Analysis
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-16-12(15)11-7-13-6-10(11)8-2-4-9(14)5-3-8/h2-7,13-14H,1H3 |
InChI Key |
JRTBRUMHQAZKEM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC=C1C2=CC=C(C=C2)O |
Origin of Product |
United States |
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